p-Piperidinopropiophenone hydrochloride
Description
Historical Context within Medicinal Chemistry Research
The historical roots of p-Piperidinopropiophenone hydrochloride are intrinsically linked to the development of the Mannich reaction, a cornerstone of synthetic organic chemistry. In 1917, the German chemist Carl Mannich reported a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine to form a β-amino carbonyl compound, which came to be known as a Mannich base. nih.gov This reaction provided a versatile and efficient method for the aminoalkylation of ketones and other carbonyl compounds. nih.gov
Role as a Core Chemical Scaffold in Drug Discovery and Development
The molecular architecture of this compound, featuring a phenyl ring, a ketone group, and a piperidine (B6355638) moiety, makes it a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. purdue.edu The piperidine ring, a common motif in many natural products and synthetic drugs, is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. nih.gov The aminoketone backbone serves as a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships.
A prime example of its utility as a scaffold is in the synthesis of centrally acting muscle relaxants. The structure of this compound forms the core of several marketed drugs in this class. By modifying the propiophenone (B1677668) and piperidine moieties, researchers have been able to develop compounds with improved efficacy and safety profiles.
One of the most notable applications of this compound is as a key intermediate in the synthesis of Eperisone (B1215868). nih.govnih.gov Eperisone is a muscle relaxant that acts by inhibiting mono- and polysynaptic reflexes in the spinal cord and has vasodilatory effects. researchgate.net Similarly, it is a precursor for Tolperisone (B1682978), another muscle relaxant with a similar mechanism of action. mdpi.com
The following table provides an overview of some drug candidates and marketed drugs that utilize the this compound scaffold.
| Compound Name | Chemical Modification from Core Scaffold | Primary Therapeutic Application |
| Eperisone | Addition of a methyl group at the α-position of the propiophenone and an ethyl group at the para-position of the phenyl ring. | Centrally acting muscle relaxant. nih.govmdpi.com |
| Tolperisone | Addition of methyl groups at the α-position of the propiophenone and the para-position of the phenyl ring. | Centrally acting muscle relaxant. mdpi.com |
| HSR-733 | Addition of a chloro group at the para-position and a methoxy (B1213986) group at the ortho-position of the phenyl ring. | Investigational central muscle relaxant. nih.gov |
| HSR-770 | Addition of an ethyl group at the para-position and a methyl group at the ortho-position of the phenyl ring, with the piperidine ring replaced by a pyrrolidine (B122466) ring. | Investigational central muscle relaxant. nih.gov |
General Research Significance within Aminoketone Chemical Space
The aminoketone chemical space is a rich area for drug discovery, with compounds from this class exhibiting a wide range of biological activities. nih.gov Aminoketones are known to interact with various biological targets, including receptors and enzymes in the central nervous system (CNS). nih.gov
This compound and its derivatives have been investigated for their potential effects on the CNS. Research has explored the anticonvulsant properties of compounds derived from this scaffold. biomedpharmajournal.org The presence of the piperidine ring and the aminoketone functionality are thought to contribute to their ability to modulate neuronal activity.
Furthermore, the structural motifs present in this compound have been found in compounds with other biological activities. For instance, piperidine-containing compounds have been explored for their potential as antimicrobial and antiviral agents. mdpi.com The propiophenone core can be found in molecules with analgesic properties. biomedpharmajournal.org
The significance of this compound within the aminoketone chemical space lies in its role as a foundational structure for the development of new therapeutic agents. Its straightforward synthesis via the Mannich reaction and the amenability of its structure to chemical modification have made it an attractive starting point for medicinal chemistry campaigns targeting a variety of diseases.
Structure
3D Structure of Parent
Properties
CAS No. |
10342-86-6 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
1-(4-piperidin-1-ylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-14(16)12-6-8-13(9-7-12)15-10-4-3-5-11-15;/h6-9H,2-5,10-11H2,1H3;1H |
InChI Key |
FXHHAYAJRCXQFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCCCC2.Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Piperidinopropiophenone Analogues
Established Synthetic Pathways for p-Piperidinopropiophenone Hydrochloride and Related Structures
The construction of the p-piperidinopropiophenone core can be achieved through several well-established synthetic routes. These methods primarily revolve around the formation of the crucial β-amino carbonyl moiety.
Propiophenone (B1677668) and its derivatives serve as fundamental starting materials for the synthesis of this compound and its analogues. A common strategy involves the introduction of the aminomethyl group at the α-position to the carbonyl group. While direct synthesis from propiophenone is feasible, often a multi-step process is employed.
A relevant example is the synthesis of Eperisone (B1215868) hydrochloride, a structural analogue of p-Piperidinopropiophenone. In this process, p-ethyl propiophenone is used as the starting material. The synthesis proceeds via a Mannich condensation reaction with paraformaldehyde and piperidine (B6355638) hydrochloride, catalyzed by proline. This approach highlights the utility of substituted propiophenones in generating a variety of analogues. google.com The reaction conditions, such as temperature and catalyst loading, are crucial for achieving high yields and purity. google.com
Table 1: Propiophenone-Based Synthesis of Eperisone Hydrochloride (An Analogue)
| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Ethyl propiophenone | Paraformaldehyde, Piperidine hydrochloride | Proline | Ethanol | 80-85 | 2 | 98 |
| p-Ethyl propiophenone | Paraformaldehyde, Piperidine hydrochloride | - | Isopropanol | 110 (reflux) | 2 | 65.7 |
This table is based on data for the synthesis of Eperisone hydrochloride, a structural analogue of this compound. google.com
The Mannich reaction is a cornerstone in the synthesis of β-aminoketones and is the most widely employed method for preparing this compound. oarjbp.com This three-component condensation reaction involves an active hydrogen-containing compound (in this case, acetophenone (B1666503) or a substituted propiophenone), an aldehyde (commonly formaldehyde), and a secondary amine (piperidine). chemicalbook.comresearchgate.net
The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol form of the ketone. oarjbp.com Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of ionic liquids and different solvents. chemicalbook.comnih.gov For instance, the synthesis of 3-(1-Piperidinyl)propiophenone HCl can be achieved with a high yield of 96% using a specific ionic liquid catalyst at room temperature. chemicalbook.com
Table 2: Mannich Reaction Conditions for the Synthesis of β-Aminoketones
| Ketone | Aldehyde | Amine | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Acetophenone | Formaldehyde (B43269) | Piperidine | Ionic Liquid | - | 96 | chemicalbook.com |
| Acetophenone | Benzaldehyde | Aniline | Diethanolammonium chloroacetate | Ethanol | Good to Excellent | nih.gov |
| p-Ethyl propiophenone | Paraformaldehyde | Piperidine HCl | Proline | Ethanol | 98 | google.com |
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel and green chemistry approaches for the synthesis of β-aminoketones. These methods aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation. researchgate.netdntb.gov.ua
One such approach involves the use of saccharose as a homogenous, biodegradable, and inexpensive catalyst for the one-pot, three-component Mannich reaction. researchgate.netdntb.gov.ua This method allows for the synthesis of β-aminoketones in excellent yields at ambient temperature. researchgate.net Another innovative and green strategy is the metal-free reductive hydroamination of ynones, which provides a rapid and efficient route to β-aminoketones with a broad substrate scope under mild conditions. rsc.org Furthermore, a novel sequential nucleophilic substitution/Michael reaction of amides with vinylmagnesium bromide offers a direct and efficient synthesis of β-aminoketones. organic-chemistry.org
The use of renewable bio-based precursors is a key aspect of green chemistry. Furfural (B47365), a platform chemical derived from lignocellulosic biomass, can be transformed into piperidine, a crucial building block for this compound. This transformation represents a sustainable alternative to petroleum-based routes for piperidine synthesis.
A notable example is the use of a Ru1CoNP/HAP surface single-atom alloy catalyst to convert furfural to piperidine in the presence of ammonia (B1221849) and hydrogen with a yield of up to 93%. The resulting bio-derived piperidine can then be utilized in the Mannich reaction with acetophenone and paraformaldehyde to produce β-piperidinopropiophenone. This integrated approach not only provides a green pathway to the final product but also adds value to biomass-derived chemicals.
Strategies for Structural Modification and Analogue Generation
The generation of analogues of p-Piperidinopropiophenone is crucial for exploring structure-activity relationships and developing new therapeutic agents. Structural modifications can be introduced at various positions of the molecule, including the phenyl ring, the piperidine ring, and the propiophenone backbone.
Alkylation and the introduction of various substituents are common strategies for modifying the p-Piperidinopropiophenone scaffold. These modifications can influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can affect its biological activity.
Alkylation can be performed on the nitrogen atom of the piperidine ring or at other reactive sites. For instance, late-stage C-H alkylation of heterocyclic compounds can be achieved under mild conditions using 1,4-dihydropyridines as alkylating agents. nih.gov This method allows for the introduction of a wide range of alkyl groups.
The introduction of substituents on the phenyl ring of the propiophenone moiety can also lead to a diverse range of analogues. The nature and position of these substituents can have a significant impact on the compound's interaction with biological targets. For example, studies on analogues of other piperidine-containing compounds have shown that the introduction of different substituents on the aromatic ring can modulate their binding affinity and selectivity for specific receptors. nih.gov
Deuteration for Investigating Pharmacokinetic and Pharmacodynamic Properties
Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium (B1214612), has emerged as a significant strategy in pharmaceutical research to modulate the metabolic fate of drug candidates. nih.gov This approach leverages the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, which are often mediated by cytochrome P450 (CYP) enzymes or other metabolic enzymes like aldehyde oxidase. juniperpublishers.comresearchgate.net By retarding the rate of metabolic breakdown, deuteration can lead to substantial improvements in a drug's pharmacokinetic profile. researchgate.netnih.gov
While deuteration significantly alters pharmacokinetics, it is designed to have a minimal impact on pharmacodynamics. researchgate.net The size and electronic properties of deuterium are nearly identical to hydrogen, meaning the deuterated molecule generally retains the same intrinsic affinity and activity at its biological target. For instance, the GABAA receptor binding affinity of deuterated indiplon (B1671879) was found to be similar to its non-deuterated counterpart. juniperpublishers.com This principle allows researchers to use deuterated analogues of compounds like this compound to investigate metabolic pathways and optimize therapeutic performance without fundamentally changing the drug-receptor interaction. The approval of deutetrabenazine, the first deuterated drug to receive FDA approval, has validated this strategy and spurred further research into deuterated compounds for various therapeutic areas. researchgate.netnih.gov
Table 1: Impact of Deuteration on Pharmacokinetic (PK) Parameters of Various Drugs
| Drug | Deuterated Analogue | PK Parameter Change | Therapeutic Class |
| Indiplon | N-CD3 analogue | In rats, half-life increased 2-fold and exposure increased 2.6-fold. juniperpublishers.com | Hypnotic |
| Odanacatib | Deuterated fluoro-isobutyl side chain | Resulted in a longer half-life and greater exposure. juniperpublishers.com | Osteoporosis Treatment |
| Methadone | d9-methadone | In mice, AUC increased 5.7-fold and clearance was significantly reduced. nih.gov | Opioid Analgesic |
| Pirfenidone | 5D-PFD (methyl-deuterated) | Half-life (T1/2) was significantly longer than the parent compound. nih.gov | Anti-fibrotic |
Intermediate Role in the Synthesis of Complex Pharmaceutical Compounds
This compound and its analogues are valuable chemical building blocks, serving as key intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). pharmanoble.comarborpharmchem.com Their utility stems from the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. In this context, a ketone (such as a substituted propiophenone), an amine (like piperidine hydrochloride), and formaldehyde (or a formaldehyde equivalent like 1,3-dioxolane) react to form a β-amino ketone, known as a Mannich base. nih.govgoogle.com this compound is a classic example of such a Mannich base.
This intermediate is not the final therapeutic agent but a crucial precursor that undergoes further chemical transformations to yield more complex drug molecules. nbinno.comevonik.com The presence of the ketone and the tertiary amine in its structure provides two reactive centers for subsequent synthetic modifications, allowing for the construction of diverse molecular architectures.
A notable example is the synthesis of Tolperisone (B1682978), a centrally acting muscle relaxant. In an industrial-scale method, 4-methylpropiophenone is reacted with piperidine hydrochloride and 1,3-dioxolane (B20135) (as a source of formaldehyde) in the presence of an acid catalyst. google.com This one-step reaction economically produces the tolperisone structure, which is a piperidinopropiophenone derivative (2,4'-dimethyl-3-piperidinopropiophenone). Another example is the synthesis of Artane (Trihexyphenidyl), a drug used to treat Parkinson's disease. The synthesis involves the reaction of acetophenone, paraformaldehyde, and piperidine to generate β-piperidinopropiophenone, which is then reacted with cyclohexylmagnesium chloride to yield the final product. nih.gov These examples underscore the pivotal role of the piperidinopropiophenone scaffold as a versatile and indispensable intermediate in pharmaceutical manufacturing. pharmanoble.com
Table 2: Examples of Pharmaceutical Compounds Synthesized from Piperidinopropiophenone Analogues
| Intermediate | Starting Materials | Final Pharmaceutical Compound | Therapeutic Class |
| 2,4'-Dimethyl-3-piperidinopropiophenone | 4-methylpropiophenone, Piperidine hydrochloride, 1,3-Dioxolane google.com | Tolperisone | Muscle Relaxant |
| β-Piperidinopropiophenone | Acetophenone, Paraformaldehyde, Piperidine nih.gov | Artane (Trihexyphenidyl) | Anti-Parkinson's Agent |
Analytical Methodologies for Research and Quantification of P Piperidinopropiophenone Hydrochloride and Its Analogues
The accurate identification and quantification of synthetic compounds like p-Piperidinopropiophenone hydrochloride are crucial in forensic science, clinical toxicology, and pharmacological research. A variety of sophisticated analytical techniques are employed to detect and measure this compound and its analogues in both bulk materials and complex biological matrices. Chromatographic methods, in particular, form the cornerstone of these analytical efforts due to their high resolving power and sensitivity.
Chromatographic Techniques in Research Investigations
Chromatography is an essential laboratory technique for the separation, identification, and quantification of chemical compounds. For substances like this compound, which may be present in complex mixtures or at trace levels, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are indispensable. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase, allowing for precise analysis.
HPLC is a powerful technique used to separate and quantify components in a mixture. The development and validation of HPLC methods for this compound are critical to ensure reliable and accurate results. Method validation involves establishing key performance parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). These validated methods are essential for quality control in research settings and for the definitive analysis of forensic samples.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of synthetic cathinones like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. This setup is highly effective for separating moderately polar compounds.
Research investigations have utilized RP-HPLC to determine the purity of this compound and to quantify it in various samples. The separation is typically achieved on a C18 column with a mobile phase gradient of acetonitrile and water containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection.
Table 1: Example of RP-HPLC Parameters for Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time-programmed gradient from 5% to 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Pairing HPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, enhances the analytical power of the technique. An HPLC-DAD system acquires the entire UV-visible spectrum for each point in the chromatogram. This capability is invaluable for the analysis of this compound for several reasons. Firstly, it allows for the determination of the optimal detection wavelength, maximizing sensitivity. Secondly, the acquired UV spectrum serves as a characteristic fingerprint of the compound, which can be compared against a library of spectra for positive identification. This feature is particularly useful for distinguishing between structurally similar analogues and isomers, which may have similar retention times but different UV spectra. Peak purity analysis can also be performed to ensure that a chromatographic peak corresponds to a single compound, which is crucial for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique in forensic analysis for the identification of volatile and semi-volatile compounds. For the analysis of this compound, GC-MS provides high-resolution separation by the gas chromatograph followed by definitive identification through the mass spectrometer. The compound is first vaporized and separated on a capillary column (e.g., a 5% phenyl-polysiloxane phase like DB-5 or HP-5ms). As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, is highly specific to the molecule's structure and can be compared to spectral libraries for confident identification. The combination of the compound's retention time from the GC and its unique mass spectrum provides a very high degree of certainty in analytical results.
Table 2: Typical GC-MS Parameters for this compound
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow approx. 1 mL/min |
| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min |
| Inlet Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
For the detection and quantification of this compound in biological samples such as blood, plasma, and urine, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the preferred method due to its exceptional sensitivity and specificity. This technique can detect the compound at very low concentrations (picogram to nanogram per milliliter range).
The process begins with sample preparation, often involving protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences from the biological matrix. The extract is then injected into an LC system, typically an RP-HPLC, for separation. The eluent from the LC column is directed to the mass spectrometer's electrospray ionization (ESI) source, which generates charged molecular ions.
In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of p-Piperidinopropiophenone) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a very high degree of specificity, minimizing the chance of false positives from matrix components. The development of robust LC-ESI-MS/MS methods is critical for pharmacokinetic studies and in clinical and forensic toxicology cases.
Table 3: Example LC-ESI-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC/UHPLC for high throughput |
| Column | C18 or similar reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion(s) (Specific m/z values) |
| Sample Prep | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a rapid and cost-effective method for screening a large number of samples. It is particularly useful in forensic laboratories for the preliminary identification of drugs in seized powders or tablets. For the analysis of this compound, a sample solution is applied to a high-performance silica (B1680970) gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase, which separates the components of the sample as it moves up the plate. After development, the separated spots are visualized under UV light or by spraying with a chemical reagent that produces a colored spot. The retention factor (Rf) value, combined with the color of the spot, can provide a presumptive identification of the compound. While not as definitive as MS-based methods, HPTLC is a valuable tool for high-throughput screening.
Spectrophotometric Methods for Research Analysis
Spectrophotometry is a widely used analytical technique for the quantification of pharmaceutical compounds. It relies on the principle that many drug molecules absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. For compounds like this compound and its analogues, the propiophenone (B1677668) moiety acts as a chromophore, making them suitable for UV-spectrophotometric analysis. researchgate.net
Standard UV-spectrophotometry is a simple, cost-effective, and rapid method for quantitative analysis. mcmed.us The primary step involves identifying the wavelength of maximum absorbance (λmax), where the compound exhibits the highest sensitivity. For Eperisone (B1215868) hydrochloride (4′-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride), a close analogue, the λmax has been reported at various wavelengths depending on the solvent used, such as 261.40 nm in double distilled water and 255 nm in methanol. researchgate.netijprt.org In a study involving Eperisone hydrochloride and Paracetamol, an iso-absorptive point was identified at 260 nm in methanol. nih.gov
Derivative spectroscopy is an advanced technique that enhances the analytical utility of UV-Vis spectra. whoi.edupion-inc.com It involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. nih.gov This mathematical treatment can resolve overlapping spectral bands from multiple components in a mixture and reduce interference from background signals or baseline shifts, thereby improving specificity and accuracy without the need for prior chemical separation. whoi.edunih.gov A key feature of a first-order derivative spectrum is that it passes through zero at the λmax of the original zero-order spectrum, while exhibiting a maximum and a minimum on either side. whoi.edu This "zero-crossing" point for one compound can be used to measure the concentration of a second compound in a mixture. nih.gov For instance, a ratio spectra derivative spectrophotometry method was developed for the simultaneous estimation of Eperisone hydrochloride and Diclofenac sodium, with measurements taken at 247 nm for Eperisone. pharmatutor.org
| Method | Solvent | Wavelength (λmax or Measurement) | Reference |
|---|---|---|---|
| Normal UV-Spectrophotometry | Double Distilled Water | 261.40 nm | researchgate.net |
| Normal UV-Spectrophotometry | Methanol | 255 nm | ijprt.org |
| Q-Absorption Ratio Method | Methanol | 260 nm (Iso-absorptive point) | nih.gov |
| Ratio Spectra Derivative Spectrophotometry | Not Specified | 247 nm | pharmatutor.org |
Method Validation and Quality Assurance in Analytical Research
Method validation is a critical component of quality assurance in analytical research. It provides documented evidence that an analytical procedure is suitable for its intended purpose. npra.gov.my Validation is performed according to established guidelines, such as those from the International Conference on Harmonization (ICH), which outline specific parameters to be evaluated. edqm.eujaper.in
Key validation parameters for spectrophotometric methods include:
Specificity : This ensures that the signal measured is solely from the compound of interest, without interference from excipients, impurities, or degradation products. npra.gov.my
Linearity : The method's ability to produce results that are directly proportional to the analyte's concentration over a given range. Linearity is typically expressed by the correlation coefficient (r²). Studies on Eperisone hydrochloride have demonstrated linearity in concentration ranges of 2-18 µg/mL and 5-25 µg/mL. nih.govpharmatutor.org
Accuracy : This refers to the closeness of the measured value to the true value and is often assessed through recovery studies. For analytical methods to be considered accurate, recovery rates should be close to 100%. nih.gov Methods for Eperisone hydrochloride have shown satisfactory accuracy with mean recoveries between 98.0% and 102.0%. pharmatutor.org
Precision : This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a precise method, the %RSD should typically be less than 2%. japer.in
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters indicate the sensitivity of the method. LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For Eperisone hydrochloride, LOD and LOQ values have been reported as 0.0634 µg/mL and 0.1921 µg/mL, respectively, by one derivative spectrophotometry method. pharmatutor.org
| Parameter | Reported Value | Reference |
|---|---|---|
| Linearity Range | 2-18 µg/mL | pharmatutor.org |
| Correlation Coefficient (r²) | Not explicitly stated, but Beer's law was obeyed | pharmatutor.org |
| Accuracy (% Recovery) | 98.0% to 102.0% | pharmatutor.org |
| Precision (% RSD) | < 2% | nih.govjaper.in |
| LOD | 0.0634 µg/mL | pharmatutor.org |
| LOQ | 0.1921 µg/mL | pharmatutor.org |
Preclinical Pharmacological Investigations of Piperidinopropiophenone Derivatives
Elucidation of Molecular and Cellular Mechanisms of Action
The therapeutic potential of piperidinopropiophenone derivatives is rooted in their diverse interactions with various components of the nervous system. Research into their molecular and cellular mechanisms has highlighted their influence on central nervous system pathways, ion channel function, neurotransmitter systems, and vascular smooth muscle.
Derivatives of p-Piperidinopropiophenone, such as tolperisone (B1682978) and eperisone (B1215868), have demonstrated significant centrally acting muscle relaxant properties. These effects are largely attributed to their ability to inhibit spinal reflexes. Studies have shown that these compounds can depress both monosynaptic and polysynaptic reflex potentials in the spinal cord. This inhibition of spinal reflexes is believed to result from a presynaptic inhibition of neurotransmitter release from the primary afferent endings. By modulating these spinal pathways, piperidinopropiophenone derivatives can effectively reduce muscle hypertonia and spasticity.
The central nervous system depressant properties of substituted piperidines have been observed through their potentiation of pentobarbital-induced sleep in animal models. Furthermore, many of these derivatives exhibit analgesic activity, suggesting a broader interaction with central pain processing pathways.
A primary mechanism contributing to the pharmacological effects of piperidinopropiophenone derivatives is their modulation of voltage-gated ion channels. Specifically, compounds like tolperisone and eperisone have been identified as blockers of both voltage-gated sodium (Na+) and calcium (Ca2+) channels.
The blockade of Na+ channels is a key component of their action, contributing to the depression of spinal functions. This action is similar to that of local anesthetics, although piperidinopropiophenone derivatives appear to have a more pronounced effect on synaptic responses compared to the excitability of motoneurons. Furthermore, tolperisone has been shown to have a marked effect on voltage-gated Ca2+ channels, a property that is less pronounced with local anesthetics like lidocaine. This combined action on both Na+ and Ca2+ channels is thought to be the predominant mechanism for the presynaptic inhibition of neurotransmitter release, leading to the inhibition of spinal reflexes.
The table below summarizes the ion channel modulation properties of piperidinopropiophenone derivatives based on preclinical findings.
| Ion Channel | Effect | Implicated Derivative(s) | Reference(s) |
| Voltage-Gated Sodium Channels | Blockade | Tolperisone, Eperisone | |
| Voltage-Gated Calcium Channels | Blockade | Tolperisone, Eperisone |
While direct evidence for the inhibition of Substance P release by p-Piperidinopropiophenone hydrochloride is not extensively documented, the involvement of this neuropeptide in pain and inflammation suggests it as a potential target for analgesic compounds. Substance P is a key neurotransmitter in pain pathways, and its release from sensory neurons contributes to the transmission of nociceptive signals. Given the analgesic properties observed with some piperidine (B6355638) derivatives, it is plausible that their mechanism of action could involve the modulation of Substance P or other neurotransmitter systems involved in pain perception. Further research is required to fully elucidate the specific interactions between this compound and the Substance P system.
The vasodilatory effect of these compounds is a key component of their multifaceted mechanism of action, complementing their centrally mediated muscle relaxant properties.
In Vitro Pharmacological Characterization Studies
To further understand the molecular targets of piperidinopropiophenone derivatives, in vitro studies, including receptor binding assays, have been conducted. These studies provide valuable insights into the specific proteins with which these compounds interact, helping to build a comprehensive pharmacological profile.
Receptor binding studies have begun to map the interactions of piperidinopropiophenone derivatives with various receptors in the central nervous system. For instance, eperisone has been shown to interact with sigma (σ) receptors, which may contribute to its muscle relaxant effects. In vitro studies demonstrated that eperisone can prevent the specific binding of ligands to sigma receptors in rat brain membranes.
For tolperisone, a low affinity for the dopamine (B1211576) transporter has been noted, suggesting a potential, albeit weak, interaction with the dopaminergic system. However, the primary mechanism of action for tolperisone and its analogs is not believed to be mediated through high-affinity binding to these receptors but rather through their effects on ion channels.
A comprehensive receptor binding profile for this compound is not yet fully established, and further research is needed to identify its full spectrum of molecular targets. The table below summarizes the known receptor interactions for related piperidinopropiophenone derivatives.
| Derivative | Receptor/Transporter | Finding | Reference(s) |
| Eperisone | Sigma (σ) Receptors | Inhibition of ligand binding | |
| Tolperisone | Dopamine Transporter | Low affinity binding |
Functional Assays in Various Cell-Based Models
Preclinical investigations into the mechanism of action of piperidinopropiophenone derivatives have utilized various cell-based functional assays to elucidate their effects at the cellular and molecular level. These studies have primarily focused on their interaction with voltage-gated ion channels, which are crucial for neuronal excitability and signal transmission.
Tolperisone and its analogs, including eperisone, have been shown to inhibit voltage-gated sodium (Nav) and calcium (Cav) channels. nih.gov Whole-cell patch-clamp studies on dorsal root ganglion (DRG) cells revealed that tolperisone and silperisone (B129589) depressed voltage-gated sodium channel conductance at concentrations that are effective in inhibiting spinal reflexes. nih.gov Further investigations using the Xenopus laevis oocyte expression system have allowed for a detailed analysis of tolperisone's interaction with specific isoforms of voltage-dependent sodium channels. nih.gov These studies demonstrated that tolperisone exhibits a tonic, state-dependent blockade of various Nav isoforms, with marked differences in IC50 values between channel subtypes. nih.gov
In addition to their effects on sodium channels, piperidinopropiophenone derivatives have demonstrated inhibitory activity on voltage-gated calcium channels. nih.gov In particular, tolperisone, eperisone, and silperisone showed a marked effect on these channels, a property not significantly shared by the local anesthetic lidocaine. nih.gov Studies on identified neurons of the snail Achatina fulica using voltage-clamp techniques have shown that eperisone, isoperisone, and tolperisone inhibit calcium currents (ICa) in a dose-dependent manner. nih.gov Eperisone was found to bind competitively with Ca2+ to the calcium channels, and all three compounds shifted the steady-state inactivation curves in the hyperpolarizing direction, indicating a higher affinity for the inactivated state of the channel. nih.gov These findings suggest that the spinal reflex inhibitory action of these compounds is mediated, at least in part, by a presynaptic inhibition of neurotransmitter release from primary afferent endings through a combined action on voltage-gated sodium and calcium channels. nih.gov
Table 1: Effects of Piperidinopropiophenone Derivatives in Cell-Based Functional Assays
| Compound | Cell/System Used | Assay Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tolperisone | Dorsal Root Ganglion (DRG) Cells | Whole-cell patch clamp | Depressed voltage-gated sodium channel conductance. | nih.gov |
| Tolperisone | Xenopus laevis Oocytes expressing Nav isoforms (Nav1.2, 1.3, 1.4, 1.5, 1.6, 1.7, 1.8) | Two-electrode voltage clamp | Exhibited tonic, state-dependent blockade of various Nav isoforms with varying IC50 values. | nih.gov |
| Tolperisone | Cortical Neurons | [3H]batrachotoxinin A 20-α-benzoate binding assay | Supported the view that blockade of sodium channels is a major component of its action. | nih.gov |
| Tolperisone | Cerebellar Neurons | Fluorimetric membrane potential assay | Further confirmed the blockade of sodium channels. | nih.gov |
| Eperisone | Identified Neurons of Achatina fulica | Voltage clamp | Inhibited calcium current (ICa) in a dose-dependent manner (IC50 = 0.348 mM). Binds competitively with Ca2+ to Ca2+ channels. | nih.gov |
| Isoperisone | Identified Neurons of Achatina fulica | Voltage clamp | Inhibited calcium current (ICa) in a dose-dependent manner (IC50 = 0.226 mM). | nih.gov |
| Tolperisone | Identified Neurons of Achatina fulica | Voltage clamp | Inhibited calcium current (ICa) in a dose-dependent manner (IC50 = 1.089 mM). | nih.gov |
Preclinical In Vivo Pharmacodynamic Studies and Efficacy Models
The behavioral and physiological effects of piperidinopropiophenone derivatives have been characterized in various animal models, with a focus on their impact on motor function and activity levels.
Tolperisone has been shown to influence spontaneous and induced motor activity in mice. nih.gov It inhibited both spontaneous movement and methamphetamine-induced hyperactivity, with an ED50 of approximately 50 mg/kg (s.c.). nih.gov Notably, at this dose, tolperisone did not prolong pentobarbital-induced sleeping time, suggesting a separation between its motor-inhibitory and sedative effects. nih.gov
Another derivative, α-Piperidinopropiophenone (PIPP), has been investigated for its abuse potential and effects on locomotor activity in mice. nih.gov Studies using a conditioned place preference (CPP) paradigm revealed that PIPP has rewarding properties. nih.govresearchgate.net However, in locomotor activity assessments, PIPP did not induce locomotor sensitization following repeated administration, a characteristic often associated with psychostimulants. nih.govresearchgate.netnih.gov
Table 2: Behavioral and Physiological Effects of Piperidinopropiophenone Derivatives in Animal Models
| Compound | Animal Model | Behavioral/Physiological Parameter | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tolperisone | Mice | Spontaneous Movement | Inhibited spontaneous movement (ED50 ≈ 50 mg/kg, s.c.). | nih.gov |
| Tolperisone | Mice | Methamphetamine-induced Hyperactivity | Inhibited methamphetamine-induced hyperactivity (ED50 ≈ 50 mg/kg, s.c.). | nih.gov |
| Tolperisone | Mice | Pentobarbital-induced Sleeping Time | Did not prolong sleeping time at a dose of 50 mg/kg (s.c.). | nih.gov |
| α-Piperidinopropiophenone (PIPP) | Mice | Locomotor Activity | Did not induce locomotor sensitization after repeated administration. | nih.govresearchgate.netnih.gov |
| α-Piperidinopropiophenone (PIPP) | Mice | Conditioned Place Preference (CPP) | Induced conditioned place preference, suggesting rewarding effects. | nih.govresearchgate.netnih.gov |
Piperidinopropiophenone derivatives have demonstrated efficacy in various animal models of muscular hypertonia and spasticity, primarily through their inhibitory effects on spinal reflexes and experimentally induced rigidity.
Eperisone has been shown to reduce electromyogram (EMG) spikes in intercollicular decerebrate and anemic decerebrate rigidity models in rats at intravenous doses ranging from 1.25 to 10 mg/kg. researchgate.net In anesthetized cats, eperisone (2.5-10 mg/kg, i.v.) produced a dose-related inhibition of the flexor reflex with no significant effect on the patellar reflex. researchgate.net This selective inhibition of polysynaptic reflexes over monosynaptic reflexes suggests a specific site of action within the spinal cord. nih.gov Furthermore, eperisone was found to inhibit both monosynaptic and polysynaptic reflex potentials recorded from the ventral root in spinal cats. researchgate.net
Tolperisone has also been extensively studied in models of muscular hypertonia. It has been shown to reduce decerebrate rigidity in cats at intravenous doses of 5-10 mg/kg and intraduodenal doses of 50-100 mg/kg. nih.gov In spinal cats, tolperisone dose-dependently inhibited both monosynaptic and polysynaptic ventral root reflexes. nih.gov Similarly, in decerebrated rats, tolperisone demonstrated a depressive effect on the polysynaptic flexor reflex, which is mediated by group II afferent fibers, indicating the spinal cord as a primary target of its action. nih.gov
Table 3: Efficacy of Piperidinopropiophenone Derivatives in Animal Models of Muscular Hypertonia and Spasticity
| Compound | Animal Model | Model of Hypertonia/Spasticity | Key Findings | Reference(s) |
|---|---|---|---|---|
| Eperisone | Rats | Intercollicular Decerebrate Rigidity | Reduced EMG spikes (1.25-10 mg/kg, i.v.). | researchgate.net |
| Eperisone | Rats | Anemic Decerebrate Rigidity | Reduced EMG spikes (1.25-10 mg/kg, i.v.). | researchgate.net |
| Eperisone | Anesthetized Cats | Spinal Reflexes | Dose-related inhibition of flexor reflex; no effect on patellar reflex (2.5-10 mg/kg, i.v.). | researchgate.net |
| Eperisone | Spinal Cats | Spinal Reflex Potentials | Inhibited both monosynaptic and polysynaptic reflex potentials. | researchgate.net |
| Tolperisone | Cats | Decerebrate Rigidity | Reduced rigidity (5-10 mg/kg, i.v. or 50-100 mg/kg, i.d.). | nih.gov |
| Tolperisone | Spinal Cats | Spinal Reflexes | Dose-dependently inhibited both monosynaptic and polysynaptic ventral root reflexes (2.5-10 mg/kg, i.v.). | nih.gov |
| Tolperisone | Decerebrated Rats | Spinal Reflexes | Depressed the polysynaptic flexor reflex. | nih.gov |
Metabolic Pathways and Biotransformation Studies of Piperidinopropiophenone Analogues
In Vitro Metabolic Fate Investigations
In vitro methodologies provide a controlled environment to study the intricate processes of drug metabolism, offering insights into metabolic stability, metabolite identification, and the enzymes responsible for biotransformation. These studies are foundational in predicting a compound's behavior in vivo.
Utilization of Liver Microsomes and Hepatocytes from Various Species
Liver microsomes, which are vesicles of the endoplasmic reticulum, and hepatocytes, the primary cells of the liver, are the most common in vitro systems used to investigate hepatic metabolism. uef.fi Microsomes are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, while hepatocytes contain both Phase I and Phase II enzyme systems, offering a more complete picture of metabolic pathways.
Studies on compounds structurally related to p-piperidinopropiophenone, such as propiophenone (B1677668) and various piperidine-containing drugs, have extensively used liver preparations from different species, including rats, rabbits, dogs, and humans. uef.finih.govnih.gov The use of multiple species is crucial as it allows for the assessment of interspecies differences in metabolism, which can be significant. For instance, in vitro studies on propiophenone metabolism revealed marked differences between rat and rabbit liver homogenates in terms of carbonyl reduction and hydroxylation pathways. nih.gov Similarly, breed-specific differences have been observed, as seen in the slower metabolism of the anesthetic propofol (B549288) in greyhound liver microsomes compared to beagles. These species and breed variations highlight the importance of using human-derived microsomes and hepatocytes to most accurately predict metabolic pathways in humans. nih.govnih.gov
Identification and Characterization of Metabolites (e.g., Hydroxylated Metabolites)
The biotransformation of piperidinopropiophenone analogues can be expected to proceed through several key pathways based on their chemical structure. For the propiophenone moiety, two major metabolic routes are carbonyl reduction and aliphatic hydroxylation. nih.gov
Carbonyl Reduction: The ketone group can be reduced to a secondary alcohol, forming the corresponding 1-phenyl-1-propanol (B1198777) derivative. This is a primary metabolic route for propiophenone, observed in both rat and rabbit liver preparations. nih.gov The resulting alcohol introduces a new chiral center, leading to stereoisomeric metabolites.
Hydroxylation: This oxidative reaction, primarily catalyzed by CYP enzymes, involves the introduction of a hydroxyl (-OH) group. umich.eduumich.edusemanticscholar.org For propiophenone, aliphatic hydroxylation occurs, yielding metabolites like 2-hydroxy-1-phenyl-1-propanone. nih.gov Further oxidation can lead to the formation of diols, such as the erythro and threo isomers of 1-phenyl-1-2-propanediol. nih.gov For the piperidine (B6355638) ring, metabolism can involve α-oxidation to form lactams or hydroxylation at various positions on the ring. acs.org
Subsequent to these Phase I reactions, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions.
| Metabolic Reaction | Structural Moiety Affected | Potential Metabolite | Reference |
|---|---|---|---|
| Carbonyl Reduction | Propiophenone Ketone | 1-phenyl-3-(piperidin-1-yl)propan-1-ol | nih.gov |
| Aliphatic Hydroxylation | Propiophenone Propyl Chain | 2-hydroxy-1-phenyl-3-(piperidin-1-yl)propan-1-one | nih.gov |
| Ring Hydroxylation | Piperidine Ring | Hydroxylated piperidine derivatives | acs.org |
| N-dealkylation | Piperidine Ring | Propiophenone and other derivatives | nih.govacs.org |
| Ring α-oxidation | Piperidine Ring | Lactam derivatives | acs.org |
Role of Cytochrome P450 (CYP) Isozymes in Biotransformation (e.g., CYP2J2, CYP3A4)
The cytochrome P450 (CYP) superfamily of enzymes is the most significant enzyme system involved in Phase I metabolism. acs.orgrsc.org These enzymes catalyze the oxidation of a vast array of xenobiotics. The metabolism of piperidine-containing drugs is often dominated by specific CYP isozymes.
Studies on numerous drugs featuring a 4-aminopiperidine (B84694) moiety have identified CYP3A4 as the major isoform responsible for their metabolism, particularly catalyzing N-dealkylation reactions. nih.govacs.org For other piperidine-type compounds, such as the neuroleptic thioridazine, CYP1A2 and CYP3A4 are the primary enzymes for N-demethylation, while CYP2D6 is crucial for sulfoxidation. researchgate.net The metabolism of the piperidine moiety in other drugs has also been linked to CYP2D6 and CYP3A4. nih.govresearchgate.net Given this evidence, it is highly probable that CYP3A4, and potentially CYP2D6, play a significant role in the biotransformation of p-piperidinopropiophenone. The hydroxylation of the propiophenone part of the molecule is also likely mediated by CYP enzymes, as they are the primary catalysts for such hydroxylation reactions in liver microsomes. umich.eduumich.edusemanticscholar.org
Contribution of Other Enzyme Systems (e.g., UGTs)
Following Phase I metabolism, which introduces or exposes functional groups like hydroxyls, compounds often undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which attach endogenous polar molecules to the drug, thereby increasing its water solubility and facilitating its excretion. flinders.edu.auwikipedia.orgnih.gov
Stereoselectivity in Metabolic Processes
The reduction of the ketone in the propiophenone moiety of p-piperidinopropiophenone creates a chiral center, resulting in two enantiomers of the alcohol metabolite. Metabolic enzymes, being chiral macromolecules themselves, often exhibit a preference for one enantiomer over the other, a phenomenon known as stereoselectivity. researchgate.netresearchgate.netnih.gov
This stereoselectivity can manifest in several ways:
Stereoselective formation: The enzymatic reduction of the prochiral ketone may preferentially produce one enantiomer of the alcohol. Studies on the reduction of acetophenone (B1666503) and propiophenone using various biocatalysts, such as yeast, have demonstrated the formation of enantiomerically enriched (S)- or (R)-alcohols. researchgate.netnih.gov
Stereoselective metabolism: The subsequent metabolism of the chiral alcohol metabolites can also be stereoselective. One enantiomer might be a better substrate for further oxidation or for Phase II conjugation enzymes like UGTs, leading to different metabolic rates and plasma concentrations for the two enantiomers.
Therefore, a comprehensive metabolic investigation of p-piperidinopropiophenone would require chiral analytical methods to separate and quantify the individual enantiomers of its alcohol metabolites to fully understand its pharmacokinetic profile.
Pre-systemic Metabolism and Intestinal Contributions to Biotransformation
Before a drug administered orally reaches systemic circulation, it must first pass through the intestine and the liver, where it can undergo significant metabolism. This "first-pass metabolism" can substantially reduce the bioavailability of the parent drug. huji.ac.il
| Enzyme Family | Metabolic Phase | Location | Potential Role in Metabolism | References |
|---|---|---|---|---|
| Cytochrome P450 (CYP) | Phase I | Liver, Intestine | Hydroxylation, N-dealkylation, α-oxidation | nih.govumich.eduacs.orgresearchgate.net |
| UDP-glucuronosyltransferases (UGT) | Phase II | Liver, Intestine | Glucuronidation of hydroxylated metabolites | flinders.edu.auwikipedia.orgnih.gov |
| Carbonyl Reductases | Phase I | Liver | Reduction of ketone to alcohol | nih.gov |
Comparative Metabolism Studies Across Animal Species for Preclinical Relevance
The evaluation of a drug candidate's metabolic fate in various animal species is a cornerstone of preclinical development, providing critical insights into its potential pharmacokinetic profile in humans. rug.nlnih.gov Animal models are instrumental in predicting the metabolic behavior of new chemical entities before they advance to clinical trials. nih.gov However, significant interspecies differences in drug metabolism exist, primarily due to variations in the expression, composition, and catalytic activities of metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. rug.nlnih.gov These differences can lead to profound variations in substrate specificity and catalytic activity, underscoring the importance of selecting the most relevant animal species for studies to accurately extrapolate data to humans. rug.nlnih.gov
Research into the metabolism of various xenobiotics has consistently demonstrated that both Phase I and Phase II metabolic reactions can differ significantly across species. rug.nl Even subtle changes in the amino acid sequences of metabolic enzymes can result in substantial differences in how a drug is processed. rug.nl For instance, species-specific isoforms of CYP1A, CYP2C, CYP2D, and CYP3A have been shown to have notable interspecies differences in catalytic activity, necessitating caution when extrapolating metabolic data from animal models to humans. nih.gov Conversely, some enzymes, like CYP2E1, exhibit more conserved activity across species, allowing for more reliable extrapolation. nih.gov
In the context of piperidinopropiophenone analogues, comparative metabolism studies are essential to identify an animal model that most closely mirrors human metabolic pathways. The primary goals of such studies are to understand metabolic stability, identify major metabolites, and elucidate the enzymatic pathways responsible for biotransformation. nih.gov This knowledge is crucial for interpreting toxicology data and predicting potential drug-drug interactions.
Detailed research findings from studies on analogous compounds highlight the species-specific nature of metabolism. For example, in the investigation of Posiphen, the primary compound in the plasma varied between species, with Posiphen being dominant in humans and rats, while specific metabolites were more prevalent in mice and dogs. mdpi.com These variations were attributed to differences in the CYP3A4 family of liver isoenzymes. mdpi.com Similarly, studies with propafenone (B51707) using cryopreserved hepatocytes revealed significant interspecies differences in the preferred position of hydroxylation. researchgate.net
To illustrate the potential metabolic disparities for a hypothetical piperidinopropiophenone analogue, the following interactive data table summarizes plausible comparative metabolic profiles across different preclinical species. This table is a representative example based on common metabolic pathways and observed interspecies variations for similar compounds.
Table 1: Hypothetical Comparative Metabolic Profile of a Piperidinopropiophenone Analogue Across Species
| Species | Primary Metabolic Pathway | Major Metabolites | Key Enzymes Involved |
|---|---|---|---|
| Mouse | N-dealkylation, Aromatic hydroxylation | N-desalkyl-piperidinopropiophenone, Hydroxy-piperidinopropiophenone | CYP3A subfamily, CYP2D subfamily |
| Rat | Carbonyl reduction, Aromatic hydroxylation | Piperidinopropiophenone alcohol, Hydroxy-piperidinopropiophenone | Carbonyl reductases, CYP2D subfamily |
| Dog | N-oxidation, Glucuronidation of parent | Piperidinopropiophenone N-oxide, Piperidinopropiophenone-glucuronide | Flavin-containing monooxygenases (FMO), UGT1A family |
| Cynomolgus Monkey | Aromatic hydroxylation, N-dealkylation | Hydroxy-piperidinopropiophenone, N-desalkyl-piperidinopropiophenone | CYP3A4, CYP2D6 |
| Human | Aromatic hydroxylation, Carbonyl reduction | Hydroxy-piperidinopropiophenone, Piperidinopropiophenone alcohol | CYP3A4, Carbonyl reductases |
The data presented in the table illustrates that the predominant metabolic route and the resulting primary metabolites can vary significantly between species. For instance, while N-dealkylation might be a major pathway in mice, carbonyl reduction could be more prominent in rats. nih.gov Such differences are critical, as the pharmacological activity and potential toxicity of metabolites can differ from the parent compound. researchgate.net Therefore, identifying which animal model produces a metabolite profile most similar to humans is paramount for the preclinical assessment of safety and efficacy.
Structure Activity Relationship Sar Studies and Molecular Design of Piperidinopropiophenone Derivatives
Principles and Methodologies of Structure-Activity Relationship Investigations
The process of an SAR investigation typically involves several key steps:
Synthesis of Analogues : A series of compounds, known as analogues, are synthesized. Each analogue features a slight structural modification from a known active compound, often referred to as a "lead compound". oncodesign-services.comdrugdesign.org
Biological Testing : Each synthesized analogue undergoes biological testing to measure its activity. This can involve various assays, such as measuring receptor binding affinity, enzyme inhibition, or cellular effects. oncodesign-services.com
Analysis and Interpretation : The biological activity data for the series of analogues are compared and analyzed. The goal is to identify which structural changes lead to increased, decreased, or unchanged activity, thus revealing the structural requirements for a desired biological effect. drugdesign.orgslideshare.net
Methodologies in SAR can be both qualitative and quantitative. patsnap.com Qualitative SAR relies on the intuitive assessment and visual comparison of how structural changes affect activity. In contrast, Quantitative Structure-Activity Relationship (QSAR) models use statistical and mathematical methods to create a quantitative correlation between a compound's physicochemical properties and its biological activity. pharmacologymentor.compatsnap.com These computational tools have significantly accelerated the process of drug design by allowing researchers to predict the potential efficacy of new compounds. patsnap.com
Identification of Key Structural Features Critical for Biological Activity
For piperidinopropiophenone derivatives, which belong to the broader class of synthetic cathinones, several structural regions are considered critical for their biological activity. The general structure consists of a phenyl ring, a carbonyl group, an alkyl chain, and a nitrogen-containing ring (piperidine). Modifications at any of these sites can significantly alter the compound's interaction with its biological targets. nih.gov
Key structural features generally include:
The Aromatic Ring (Phenyl Group) : This group is crucial for binding, often through hydrophobic or π-π stacking interactions with the target receptor. The presence and position of substituents on this ring can modulate activity. mdpi.com
The Carbonyl Group (C=O) : The ketone group is a common feature in this class of compounds and is often essential for activity, potentially acting as a hydrogen bond acceptor.
The α-Carbon : The carbon atom adjacent to the carbonyl group is a chiral center, meaning stereochemistry at this position can significantly influence biological activity.
The Alkyl Chain : The length and substitution on this chain (the "propio" part in propiophenone) affect the molecule's flexibility and lipophilicity, which in turn influences its binding affinity and pharmacokinetic properties. nih.gov
Systematic modification of these features allows medicinal chemists to build a comprehensive SAR profile, guiding the optimization of lead compounds to enhance desired properties while minimizing others. patsnap.compharmacologymentor.com
Rational Design of Analogues for Targeted Pharmacological Profiles
Rational drug design leverages SAR insights to purposefully create new molecules with improved or specific pharmacological effects. mdpi.com By understanding which structural components are essential for activity, researchers can design analogues that are more potent, more selective for a particular receptor subtype, or have an improved pharmacokinetic profile. pharmacologymentor.com
Modifying substituents on the core structure of piperidinopropiophenone is a primary strategy for tuning its biological activity. nih.gov Both the nature and position of these substituents can have profound effects. wikipedia.org
Alkyl Chain Modifications : Altering the length of the alkyl chain connecting the carbonyl group and the nitrogen atom can impact potency. For many synthetic cathinones, an ethyl or propyl chain is optimal. Lengthening or shortening the chain can lead to a decrease in activity, likely due to a suboptimal fit in the target's binding site. nih.gov
Ring Substituents : Adding substituents to the phenyl ring is a common modification. The electronic properties (electron-donating or electron-withdrawing) and the size of the substituent are important factors. nih.govmdpi.com For example, adding a halogen or a methoxy (B1213986) group to the para-position of the phenyl ring can significantly alter a compound's binding affinity and functional activity. nih.gov Similarly, modifications to the piperidine (B6355638) ring can influence the molecule's properties.
The following table illustrates hypothetical SAR data for phenyl ring modifications, showing how different substituents can affect biological activity, often measured as the concentration required to inhibit a biological process by 50% (IC₅₀).
| Compound | Substituent on Phenyl Ring (R) | Relative Potency (IC₅₀, nM) |
|---|---|---|
| Parent Compound | -H | 100 |
| Analogue 1 | 4-CH₃ | 85 |
| Analogue 2 | 4-Cl | 50 |
| Analogue 3 | 4-OCH₃ | 75 |
| Analogue 4 | 2-Cl | 150 |
This table contains illustrative data to demonstrate SAR principles and does not represent actual experimental values for p-Piperidinopropiophenone.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important in drug action because biological targets like receptors and enzymes are themselves chiral. washington.edumhmedical.com The α-carbon in piperidinopropiophenone is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images called enantiomers (R- and S-isomers). nih.gov
These two enantiomers can exhibit significant differences in their biological activity:
Pharmacodynamic Differences : One enantiomer (the eutomer) may bind to the target receptor with much higher affinity and potency than the other (the distomer). In some cases, the distomer may be completely inactive or even interact with a different target, potentially leading to side effects. washington.edunih.gov
Pharmacokinetic Differences : The absorption, distribution, metabolism, and excretion (ADME) of the two enantiomers can also differ, as the enzymes and transporters involved in these processes are stereoselective. washington.edu
The "three-point attachment" model, first proposed by Easson and Stedman, provides a simple rationale for stereoselectivity, suggesting that for a chiral molecule to interact effectively with a chiral receptor, at least three points of interaction must be correctly aligned. researchgate.net If one enantiomer can achieve this three-point fit while its mirror image cannot, a significant difference in biological activity will be observed. nih.gov Therefore, understanding the stereochemical requirements for activity is a key aspect of rational drug design, with many modern drugs being developed as single-enantiomer formulations. washington.edumdpi.com
Computational Chemistry and In Silico Approaches to SAR
In recent years, computational chemistry has become an indispensable tool in drug discovery and SAR studies. patsnap.comnih.gov These in silico (computer-based) methods allow researchers to model and predict the properties and activities of molecules, saving significant time and resources compared to traditional synthesis and testing. nih.govnih.gov
Common computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) : As mentioned, QSAR models mathematically relate molecular descriptors (e.g., lipophilicity, electronic properties, size) to biological activity. mdpi.comresearchgate.netnih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds. patsnap.com
Pharmacophore Modeling : This method identifies the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to bind to a specific target. pharmacologymentor.com This "pharmacophore" can then be used as a template to search databases for new molecules with similar features.
Molecular Docking : Docking simulations predict the preferred orientation of a molecule (ligand) when bound to a receptor. This helps visualize the specific interactions (like hydrogen bonds and hydrophobic contacts) between the ligand and the target, providing critical insights for designing more potent analogues. nih.govdockdynamics.com
These computational tools complement experimental SAR studies, providing a deeper understanding of the molecular interactions that govern biological activity and guiding the design of more effective molecules. oncodesign-services.comtandfonline.comacs.org
Quantum chemical (QC) calculations provide a highly detailed description of the electronic structure of molecules, offering fundamental insights that are often beyond the scope of classical molecular mechanics methods. profacgen.comsubstack.comacs.org Density Functional Theory (DFT) is a widely used QC method in drug design due to its favorable balance of accuracy and computational cost. longdom.orglongdom.orgnih.gov
In the context of SAR, DFT can be used to:
Calculate Electronic Properties : DFT can accurately compute properties such as atomic charges, electrostatic potential maps, and molecular orbital energies (e.g., HOMO and LUMO). nih.gov These properties are fundamental to how a molecule interacts with its biological target. For example, the electrostatic potential can reveal regions of a molecule that are likely to engage in electrostatic or hydrogen-bonding interactions. substack.com
Determine Molecular Geometry and Conformation : DFT can optimize the 3D structure of a molecule and calculate the relative energies of different conformations, helping to identify the most likely shape the molecule will adopt when it binds to a receptor.
Model Reaction Mechanisms : By calculating transition state energies, DFT can provide insight into metabolic pathways and the reactivity of different parts of a molecule. acs.org
DFT calculations help refine SAR models by providing a more accurate representation of the molecule's electronic and structural properties, leading to a more rational and precise approach to drug design. dockdynamics.comlongdom.orgnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a p-Piperidinopropiophenone derivative, and its target protein at the atomic level. These methods provide critical insights into the binding mode, affinity, and stability of the ligand-receptor complex, thereby guiding the rational design of more potent and selective molecules. utupub.fijetir.org
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. jetir.org For piperidine-based compounds, docking studies have been instrumental in understanding their binding mechanisms. For instance, in studies of piperidine derivatives targeting the sigma 1 receptor (S1R), docking simulations were performed to evaluate the binding mode and interactions within the S1R binding site. nih.gov The process typically involves preparing 3D structures of the ligands and the protein target, often obtained from crystallographic data in the Protein Data Bank (PDB). jetir.orgresearchgate.net Computational software, such as Maestro (Schrödinger), is used to perform these calculations. nih.gov The results are often evaluated using a scoring function, like the Glide Gscore, which estimates the binding affinity. nih.gov
Analysis of the docking poses can reveal crucial amino acid residues that interact with the ligand. nih.govrsc.org These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, docking studies on certain piperidine derivatives revealed that the orientation of specific chemical groups, such as a 4-hydroxyphenyl moiety, could lead to clashes with residues like Tyr206, resulting in a significant reduction in binding affinity. nih.gov Understanding these specific interactions is fundamental for structure-based optimization. rsc.org
| Compound Derivative | Target Protein | Key Interacting Residues | Predicted Binding Score (Example) |
|---|---|---|---|
| Benzylpiperidine Derivative 1 | Sigma 1 Receptor (S1R) | Tyr103, Glu172, Trp164 | -8.5 kcal/mol |
| Benzylpiperidine Derivative 2 | Sigma 1 Receptor (S1R) | Phe107, Leu182 | -7.9 kcal/mol |
| 4-Fluorophenyl Derivative 5 | Sigma 1 Receptor (S1R) | Tyr206 (steric clash) | -6.2 kcal/mol |
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the complex over time. utupub.fimdpi.com These simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes in both the ligand and the protein upon binding. nih.govpreprints.org MD simulations have become increasingly vital in modern drug development for studying the dynamics and function of drug targets. utupub.fi
For promising ligands identified through docking, MD simulations are run for extended periods (e.g., 50 to 100 ns) to observe the behavior of the protein-ligand system. mdpi.comnih.gov The stability of the simulation is often evaluated by calculating the root mean square deviation (RMSD) of the protein and ligand over time. mdpi.com A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. nih.gov These simulations can reinforce docking results by confirming that the identified interactions are maintained throughout the simulation, providing greater confidence in the predicted binding mode. nih.govrsc.orgmdpi.com
Applications of Machine Learning and Artificial Intelligence in SAR Optimization
Machine Learning (ML) and Artificial Intelligence (AI) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These technologies can analyze vast and complex datasets to identify patterns, predict molecular properties, and even generate novel molecular structures with desired therapeutic profiles. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: A prominent application of ML in SAR studies is the development of QSAR models. ic.ac.uk QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds (molecular descriptors) with their biological activity. mdpi.commdpi.com These models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
For piperidine derivatives, various QSAR studies have been conducted to understand the key structural features influencing their activity. nih.govresearchgate.net The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) for a set of molecules with known activities. mdpi.comresearchgate.net ML techniques, such as Multiple Linear Regression (MLR) or more complex algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are then used to build the predictive model. nih.govresearchgate.net The robustness and predictive power of these models are rigorously validated using internal and external validation techniques. mdpi.commdpi.com For example, a QSAR study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors showed that properties like polarizability, surface tension, and the number of hydrogen bond donors significantly affect biological activity. mdpi.com
| Molecular Descriptor | Influence on Biological Activity (Example from a QSAR Model) | Model Statistic (r²) |
|---|---|---|
| Polarizability (αe) | Negative Correlation | 0.91 |
| Surface Tension (ɣ) | Positive Correlation | 0.91 |
| Hydrogen Bond Donors (HBD) | Positive Correlation | 0.91 |
| Topological Diameter (TD) | Positive Correlation | 0.91 |
Advanced Topics and Future Research Directions in Medicinal Chemistry of Piperidinopropiophenone Compounds
Exploration of Novel Therapeutic Applications and Biological Targets
The piperidinopropiophenone scaffold is a versatile template for the discovery of novel therapeutic agents. While its derivatives have been explored for a range of biological activities, a systematic and comprehensive screening of p-Piperidinopropiophenone hydrochloride and its analogs against a wide array of biological targets could unveil new therapeutic opportunities.
One area of significant potential lies in the realm of central nervous system (CNS) disorders. The piperidine (B6355638) moiety is a common feature in many CNS-active drugs. researchgate.net Research into analogs of p-Piperidinopropiophenone, such as α-Piperidinopropiophenone (PIPP), has indicated rewarding properties and an influence on dopamine-related gene expression. nanovexbiotech.com This suggests that the scaffold could be optimized to develop selective modulators of dopamine (B1211576), serotonin, or other neurotransmitter systems implicated in conditions like depression, anxiety, and neurodegenerative diseases. nih.gov A polypharmacological approach, where a single compound is designed to interact with multiple targets, is increasingly recognized as a valuable strategy for complex CNS diseases. nih.gov The piperidinopropiophenone backbone could serve as a foundational structure for designing such multi-target ligands. plos.orgspringernature.com
Beyond the CNS, the structural motifs present in this compound could be exploited for other therapeutic areas. For instance, derivatives of piperidine have shown promise as inhibitors of various enzymes and as antimicrobial agents. nih.govnih.gov Systematic screening of a library of this compound analogs could identify lead compounds for infectious diseases or metabolic disorders.
Table 1: Potential Biological Targets for Piperidinopropiophenone Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Neurotransmitter Receptors | Dopamine Receptors (D1, D2), Serotonin Receptors (5-HT1A, 5-HT2A) | Depression, Schizophrenia, Parkinson's Disease |
| Neurotransmitter Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Depression, ADHD |
| Enzymes | Monoamine Oxidase (MAO-A, MAO-B), Acetylcholinesterase (AChE) | Depression, Alzheimer's Disease |
| Ion Channels | Voltage-gated sodium channels, Calcium channels | Epilepsy, Pain |
| Microbial Targets | Bacterial enzymes, Fungal cell wall components | Infectious Diseases |
Research into Advanced Delivery Systems and Prodrug Strategies
The successful delivery of a drug to its target site in the body is a critical factor determining its therapeutic efficacy. For compounds like this compound, particularly those targeting the CNS, overcoming the blood-brain barrier (BBB) is a significant hurdle. nih.govmdpi.com Advanced drug delivery systems and prodrug strategies offer promising solutions to enhance the pharmacokinetic and pharmacodynamic profiles of this class of compounds.
Advanced Delivery Systems:
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be engineered to encapsulate piperidinopropiophenone derivatives. semanticscholar.orgijirt.orgnih.govnih.gov These nanocarriers can protect the drug from premature metabolism, improve its solubility, and facilitate its transport across biological membranes, including the BBB. semanticscholar.orgijirt.orgnih.govnih.gov Surface modification of these nanoparticles with specific ligands can enable targeted delivery to the desired tissues or cells, thereby increasing efficacy and reducing off-target side effects. nanovexbiotech.com
Prodrug Strategies:
Table 2: Potential Drug Delivery and Prodrug Strategies for Piperidinopropiophenone Compounds
| Strategy | Description | Potential Advantages |
| Liposomes | Vesicles composed of lipid bilayers encapsulating the drug. | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, can be surface-modified for targeting. nanovexbiotech.com |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled drug release, protection from degradation, potential for surface functionalization. semanticscholar.org |
| Ester Prodrugs | Masking polar functional groups with an ester linkage. | Increased lipophilicity for enhanced BBB penetration, improved oral absorption. mdpi.com |
| Carrier-Mediated Prodrugs | Attaching the drug to a molecule that is a substrate for a specific transporter at the target site. | Targeted delivery to specific tissues or cells, such as the brain. nih.gov |
Integration with Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Design)
Modern drug discovery has seen a shift towards more rational and efficient approaches for identifying and optimizing lead compounds. Fragment-Based Drug Design (FBDD) is one such paradigm that has gained significant traction. researchgate.net FBDD involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. researchgate.net The structural information from these fragment-target complexes is then used to "grow" or "link" the fragments into more potent lead compounds.
The piperidinopropiophenone scaffold can be deconstructed into key fragments, such as the piperidine ring and the substituted propiophenone (B1677668) moiety. whiterose.ac.ukrsc.orgnih.govresearcher.liferesearchgate.net These fragments, particularly three-dimensional piperidine fragments, can be valuable additions to fragment libraries for screening against various targets. whiterose.ac.ukrsc.orgnih.govresearcher.liferesearchgate.net The inherent 3D nature of the piperidine ring can provide access to chemical space that is often underexplored by the flat, aromatic compounds that dominate many screening collections. whiterose.ac.ukrsc.orgnih.govresearcher.liferesearchgate.net
By identifying how these simple fragments interact with a target protein, medicinal chemists can then use the intact this compound scaffold as a starting point for optimization, adding functional groups to enhance binding affinity and selectivity. This approach can be more efficient than traditional high-throughput screening of large, complex molecules and can lead to lead compounds with better physicochemical properties. researchgate.net
Challenges and Opportunities in Structure-Based Drug Design for this Compound Class
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. researchgate.net While SBDD has been instrumental in the development of numerous drugs, its application to the piperidinopropiophenone class of compounds presents both challenges and opportunities.
Challenges:
A primary challenge is the lack of publicly available crystal structures of this compound or its close analogs in complex with therapeutically relevant targets. Without this structural information, the rational design of new derivatives is significantly hampered. Furthermore, the conformational flexibility of the piperidine ring and the linker between the two aromatic systems can make computational modeling and prediction of binding modes complex. nih.govnih.gov
Opportunities:
Despite these challenges, the piperidinopropiophenone scaffold offers several opportunities for SBDD. Once a target is identified and its structure is determined, the modular nature of the scaffold allows for systematic modifications to probe the binding pocket. Structure-activity relationship (SAR) studies on related piperidine analogs have shown that modifications to the piperidine ring and the substituents on the phenyl ring can significantly impact biological activity. nih.govresearchgate.net
Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to generate hypothetical binding poses of piperidinopropiophenone derivatives within a target's active site. nih.govmdpi.comscirp.orgmdpi.com These computational models, even in the absence of experimental structures, can guide the synthesis of new analogs with improved predicted binding affinities. The combination of computational chemistry with synthetic chemistry and biological evaluation can accelerate the optimization of lead compounds derived from the piperidinopropiophenone scaffold. mdpi.comscirp.orgmdpi.com
Role in Polypharmacology and Multi-Target Ligand Design
As mentioned earlier, the traditional "one target, one drug" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a desirable attribute for certain therapeutic indications. nih.gov The design of multi-target-directed ligands (MTDLs) is a deliberate effort to create single molecules that can modulate multiple biological targets simultaneously. plos.orgspringernature.com
The piperidinopropiophenone scaffold is well-suited for the design of MTDLs. The distinct regions of the molecule—the substituted phenyl ring, the propiophenone linker, and the piperidine moiety—can be independently modified to interact with different binding sites on one or more target proteins. researchgate.net For example, in the context of Alzheimer's disease, one part of the molecule could be designed to inhibit acetylcholinesterase, while another part could be tailored to modulate beta-secretase or tau aggregation. ijper.org
The piperazine (B1678402) scaffold, structurally related to piperidine, has been successfully employed in the design of MTDLs for various therapeutic areas. nih.gov The chemical tractability of the piperidinopropiophenone core allows for the creation of diverse chemical libraries that can be screened for multi-target activity. nih.gov This approach could lead to the discovery of novel therapeutics with enhanced efficacy and a reduced propensity for the development of drug resistance. plos.org
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for characterizing p-Piperidinopropiophenone hydrochloride in research settings?
- Methodology : Utilize UV/Vis spectroscopy (λmax ~252 nm) for initial purity assessment, as this technique is standard for cathinone analogs . High-performance liquid chromatography (HPLC) with ion-pair or hydrophilic interaction chromatography is advised for quantitative analysis, referencing protocols for structurally similar compounds like phenylephrine hydrochloride . Gas chromatography-mass spectrometry (GC-MS) can confirm molecular identity and detect trace impurities.
Q. What protocols ensure stable long-term storage of p-Piperidinopropiophenone hydrochloride?
- Methodology : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies indicate ≥5-year integrity under these conditions. Periodic re-analysis via UV/Vis and HPLC is recommended to monitor batch-specific stability .
Q. How should researchers design safety protocols for handling p-Piperidinopropiophenone hydrochloride?
- Methodology : Follow hazard mitigation strategies outlined in safety data sheets (SDS) for analogous piperidine derivatives:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conduct experiments in fume hoods to prevent inhalation.
- Implement emergency procedures (e.g., eye rinsing with water for 15 minutes) as per H313/H333 hazard codes .
Q. What synthetic routes are reported for p-Piperidinopropiophenone hydrochloride?
- Methodology : Base synthesis involves condensation of piperidine with propiophenone derivatives under acidic conditions. Purification via recrystallization or column chromatography is critical to achieve ≥98% purity. Impurity profiling (e.g., residual solvents or byproducts) should follow protocols used for esmolol hydrochloride impurities, such as preparative HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity of p-Piperidinopropiophenone hydrochloride?
- Methodology : Employ design of experiments (DoE) to evaluate variables:
- Catalysts : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., HCl) for kinetic control.
- Solvents : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) for reaction efficiency.
- Temperature : Optimize reflux conditions (e.g., 80–100°C) to minimize side reactions .
Q. How can researchers resolve contradictions in pharmacological data across studies involving p-Piperidinopropiophenone hydrochloride analogs?
- Methodology : Apply the FINER framework to assess study validity:
- Feasibility : Ensure experimental models (e.g., receptor binding assays) are physiologically relevant.
- Novelty : Differentiate between structural analogs (e.g., α-PipBP vs. 4-methoxyphenyl sulfonyl derivatives) to clarify target specificity .
- Ethics : Verify compliance with preclinical guidelines (e.g., OECD 423) for in vivo studies .
Q. What strategies are effective for impurity profiling and quantification in p-Piperidinopropiophenone hydrochloride batches?
- Methodology : Combine LC-MS/MS for structural elucidation of impurities with nuclear magnetic resonance (NMR) to confirm stereochemical integrity. Reference impurity synthesis techniques from esmolol hydrochloride studies, where targeted synthesis of degradants (e.g., oxidation products) enables accurate quantification .
Q. How can computational modeling enhance the understanding of p-Piperidinopropiophenone hydrochloride’s physicochemical properties?
- Methodology : Use density functional theory (DFT) to predict UV/Vis spectra and compare with empirical data (λmax ~252 nm) . Molecular dynamics simulations can model solubility and stability in varying pH conditions, aiding formulation design .
Methodological Frameworks for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
